molecular formula C9H7BrS B040715 2-Bromo-5-methyl-1-benzothiophene CAS No. 111860-00-5

2-Bromo-5-methyl-1-benzothiophene

Cat. No.: B040715
CAS No.: 111860-00-5
M. Wt: 227.12 g/mol
InChI Key: HZPBPLLBZYSGBI-UHFFFAOYSA-N
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Description

2-Bromo-5-methyl-1-benzothiophene is an organosulfur compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-methyl-1-benzothiophene typically involves the bromination of 5-methyl-1-benzothiophene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the 5-methyl-1-benzothiophene in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 5-methyl-1-benzothiophene.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products

    Substitution: Products include various substituted benzothiophenes depending on the nucleophile used.

    Oxidation: Major products are sulfoxides and sulfones.

    Reduction: The primary product is 5-methyl-1-benzothiophene.

Scientific Research Applications

2-Bromo-5-methyl-1-benzothiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-benzothiophene
  • 5-Methyl-1-benzothiophene
  • 2-Bromo-5-fluoro-1-benzothiophene

Uniqueness

2-Bromo-5-methyl-1-benzothiophene is unique due to the presence of both a bromine atom and a methyl group on the benzothiophene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for targeted synthesis and specific applications in research and industry.

Properties

IUPAC Name

2-bromo-5-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-2-3-8-7(4-6)5-9(10)11-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPBPLLBZYSGBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383395
Record name 2-bromo-5-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111860-00-5
Record name 2-bromo-5-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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